The synthesis of Asperaculane B involves cultivating Aspergillus aculeatus in a specific medium conducive to fungal growth. The process typically includes:
The high-resolution mass spectrometry analysis confirmed the molecular formula of Asperaculane B as with a calculated mass of 237.1485 .
Asperaculane B has a complex molecular structure characterized by its sesquiterpenoid framework. Its absolute configuration has been determined as (1R,5R,10S), which was established through various spectroscopic methods including one-dimensional and two-dimensional nuclear magnetic resonance (NMR) spectroscopy and electronic circular dichroism (ECD) .
The structural representation can be summarized as follows:
Asperaculane B exhibits significant biological activity against Plasmodium falciparum, with an inhibitory concentration (IC50) of approximately 3 µM for the asexual stage and 7.89 µM for blocking transmission to mosquitoes . The mechanism by which it inhibits malaria involves preventing the interaction between FREP1 (a protein involved in parasite transmission) and infected cell lysate, indicating a targeted action rather than general cytotoxicity .
The mechanism of action of Asperaculane B is primarily centered on its ability to disrupt the lifecycle of Plasmodium falciparum. It inhibits both the sexual and asexual stages of the parasite, which is crucial for malaria transmission and infection. The compound's nontoxicity to human cells at concentrations significantly higher than its IC50 values suggests that it selectively targets malaria parasites without adversely affecting human cells . This selectivity enhances its potential as a therapeutic agent in malaria treatment.
Asperaculane B demonstrates several notable physical and chemical properties:
In terms of toxicity, studies indicate that Asperaculane B does not exhibit cytotoxic effects on human cell lines at concentrations up to 120 µM, making it a promising candidate for further development in antimalarial therapies .
Asperaculane B has significant implications in medicinal chemistry, particularly in the development of new antimalarial drugs. Its ability to inhibit Plasmodium falciparum makes it an attractive lead compound for further research aimed at combating malaria, especially in light of rising drug resistance among existing treatments . Additionally, its nontoxic profile suggests potential applications beyond antimalarial therapy, possibly extending into cancer treatment research where selective toxicity is paramount.
The discovery of asperaculane B as a potent antimalarial agent originated from systematic screening of the Global Fungal Extract Library (GFEL), a repository of secondary metabolites from diverse fungal species. This library was designed to identify compounds capable of disrupting Plasmodium falciparum transmission to Anopheles gambiae mosquitoes—a critical target for malaria eradication. Researchers employed a dual-functional screening protocol that simultaneously assessed parasite transmission inhibition and asexual blood-stage development. Asperaculane B emerged as a top candidate due to its ability to achieve 100% inhibition of parasite transmission at non-cytotoxic concentrations, a rare property among natural antimalarial compounds [1] [2].
The screening mechanism utilized fluorescence-based assays to quantify parasite viability and mosquito midgut invasion efficiency. Fungal extracts were initially tested for their ability to block P. falciparum development in mosquito midguts, measured through oocyst counts. Asperaculane B demonstrated exceptional activity, with a transmission-blocking half-maximal inhibitory concentration (IC₅₀) of 7.89 µM. This potency was comparable to clinical transmission-blocking candidates like methylene blue but with significantly lower cytotoxicity toward human cell lines [1] [5].
The GFEL screening workflow involved four rigorous phases:
Fermentation and Extraction:Fungal strains (e.g., Aspergillus aculeatus) were cultured in cereal-based substrates for 4 weeks, followed by ethyl acetate extraction of metabolites. Crude extracts were concentrated and lyophilized to preserve bioactive components [1] [5].
Bioassay-Guided Fractionation:Active extracts underwent liquid chromatography-mass spectrometry (LC-MS) fractionation. Asperaculane B was isolated from A. aculeatus ethyl acetate extracts using silica gel chromatography and reverse-phase HPLC. Structural elucidation via tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) confirmed its identity as a nordaucane-type sesquiterpenoid (C₁₄H₂₀O₃; MW: 236.31 g/mol) [1] [3] [5].
Prioritization Criteria:Extracts were advanced based on:
Table 1: GFEL Screening Phases for Asperaculane B Identification
Phase | Methods | Key Outcomes |
---|---|---|
Library Screening | HTS of 500+ fungal extracts | 12 hits with >90% transmission inhibition |
Bioassay Fractionation | LC-MS, silica gel chromatography | Asperaculane B as primary active compound |
Structural Validation | NMR, MS/MS, quantum chemical calculations | Absolute configuration resolved |
Prioritization | IC₅₀, SI, dual-stage activity | Advanced for in vivo validation |
The transmission-blocking efficacy of asperaculane B was validated using Standard Membrane Feeding Assays (SMFA), the gold standard for evaluating malaria transmission inhibitors. P. falciparum-infected blood meals were supplemented with asperaculane B and fed to A. gambiae mosquitoes via artificial membrane systems. Key findings included:
Mechanistic studies revealed that asperaculane B disrupts parasite invasion by interfering with FREP1 (fibrinogen-related protein 1), a mosquito midgut receptor essential for Plasmodium invasion. This molecular targeting distinguishes it from conventional antimalarials that only suppress blood-stage parasites [1].
Table 2: In Vivo Efficacy of Asperaculane B in SMFA
Concentration (µM) | Oocyst Reduction (%) | Infected Mosquitoes (%) | Activity Stage |
---|---|---|---|
1 | 28.5 | 82.1 | Transmission-blocking |
5 | 76.3 | 41.7 | Transmission-blocking |
10 | 95.6 | 8.9 | Dual (transmission + asexual) |
20 | 99.8 | 1.2 | Dual (transmission + asexual) |
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0